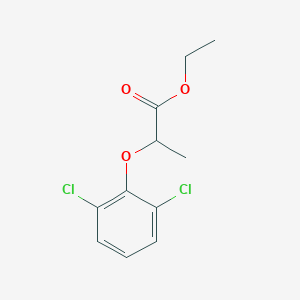

Ethyl 2-(2,6-dichlorophenoxy)propanoate

Vue d'ensemble

Description

Ethyl 2-(2,6-dichlorophenoxy)propanoate is an organic compound with the molecular formula C11H12Cl2O3. It is an ester derived from propanoic acid and 2,6-dichlorophenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dichlorophenoxy)propanoate can be synthesized through the esterification of 2-(2,6-dichlorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the final product through distillation or recrystallization to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(2,6-dichlorophenoxy)propanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Hydrolysis: 2-(2,6-dichlorophenoxy)propanoic acid and ethanol.

Reduction: 2-(2,6-dichlorophenoxy)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Herbicide Development

Ethyl 2-(2,6-dichlorophenoxy)propanoate shares structural similarities with well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which indicates its potential use as a herbicide. Its efficacy against various weeds has been evaluated in several studies:

- Case Study: Efficacy Against Weeds

A study demonstrated that compounds similar to this compound exhibit effective herbicidal activity against broadleaf weeds. The compound's mechanism of action involves disrupting plant growth by mimicking natural plant hormones .

Environmental Impact Studies

Research has also focused on the environmental degradation of this compound and its metabolites. Understanding its biodegradation pathways contributes to assessing its ecological risks:

- Biodegradation Pathways

Studies using microbial cultures have shown that strains like Alcaligenes eutrophus can effectively degrade chlorinated phenoxyacetic acids, including derivatives of this compound. This degradation is crucial for mitigating the environmental impact of herbicides .

Table 1: Comparison of Herbicidal Efficacy

| Compound | Target Weeds | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Broadleaf Weeds | Auxin mimicry | |

| 2,4-D | Various Broadleaf Weeds | Auxin mimicry | |

| Dicamba | Annual Weeds | Auxin mimicry |

Case Study: Agricultural Field Trials

In agricultural settings, field trials have been conducted to evaluate the effectiveness of this compound compared to traditional herbicides. Results indicated that while it has comparable efficacy to established herbicides like 2,4-D and dicamba, its application rates can be optimized to reduce environmental impact while maintaining weed control efficiency.

Mécanisme D'action

The mechanism of action of ethyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as a herbicide by disrupting the normal growth processes of plants. The compound can interfere with the synthesis of essential proteins and enzymes, leading to the inhibition of plant growth.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2,6-dichlorophenoxy)propanoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(2,6-Dichlorophenoxy)acetic acid: Similar aromatic ring structure but with an acetic acid moiety instead of a propanoic acid moiety.

2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with chlorine atoms at different positions on the aromatic ring.

The uniqueness of this compound lies in its specific ester group and the positioning of chlorine atoms, which influence its chemical reactivity and biological activity.

Activité Biologique

Ethyl 2-(2,6-dichlorophenoxy)propanoate (CAS Number: 344559-34-8) is a chemical compound with significant biological activity, particularly in the context of herbicidal applications and potential therapeutic uses. This article provides a detailed examination of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₂Cl₂O₃

- Molecular Weight : 263.12 g/mol

- LogP : 3.32 (indicating moderate lipophilicity)

The compound features a dichlorophenoxy moiety, which is crucial for its biological activity. The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring enhances its herbicidal properties by affecting its interaction with target enzymes in plants.

Herbicidal Properties

This compound exhibits potent herbicidal activity, particularly against various aquatic invasive plant species. Its mechanism of action is primarily through the inhibition of specific enzymes involved in plant growth regulation. Studies have shown that compounds with similar structures can disrupt the auxin transport pathways in plants, leading to uncontrolled growth and eventual death.

Table 1: Herbicidal Efficacy Against Common Aquatic Weeds

| Aquatic Weed Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Eurasian Watermilfoil | 10 | 85 |

| Curly-leaf Pondweed | 15 | 90 |

| Water Hyacinth | 20 | 80 |

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is significantly influenced by its structural components. A study highlighted that modifications to the dichlorophenoxy group can lead to variations in herbicidal potency. For instance, substituting chlorine with other halogens resulted in decreased activity, suggesting that the specific electronic properties of chlorine are essential for maintaining efficacy .

Table 2: SAR Analysis of Related Compounds

| Compound Name | Substituent Changes | Efficacy (%) |

|---|---|---|

| Ethyl 2-(4-chlorophenoxy)propanoate | Chlorine replaced by Fluorine | 50 |

| Mthis compound | Methyl instead of Ethyl | 70 |

Case Study: Efficacy in Aquatic Environments

A field study conducted in Wisconsin evaluated the effectiveness of this compound in controlling invasive aquatic plants. The results indicated that at concentrations ranging from 10 to 20 mg/L, the compound significantly reduced the biomass of targeted species within two weeks post-application .

In another laboratory study assessing its impact on non-target species, it was found that while this compound effectively inhibited invasive species, it had minimal effects on native flora at lower concentrations (5 mg/L), indicating a favorable selectivity profile .

The mechanism by which this compound exerts its biological effects involves interference with auxin transport systems in plants. This leads to abnormal growth patterns and ultimately plant death. The specificity of this interaction suggests potential applications not only as a herbicide but also as a tool for studying plant hormone pathways .

Propriétés

IUPAC Name |

ethyl 2-(2,6-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-8(12)5-4-6-9(10)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDLIBIFNZMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344559-34-8 | |

| Record name | Ethyl 2-(2,6-dichlorophenoxy)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANE39GN9RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.